Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiate 2-Hydroxy-7-methoxyquinoline-4-carboxylic Acid from the Parent 2-Hydroxyquinoline-4-carboxylic Acid
The 7‑methoxy substituent in 2‑hydroxy‑7‑methoxyquinoline‑4‑carboxylic acid increases lipophilicity and modulates polar surface area relative to the parent 2‑hydroxyquinoline‑4‑carboxylic acid (CAS 15733‑89‑8). The target compound exhibits a predicted LogP of approximately 1.23 and PSA of ca. 79.4 Ų, whereas 2‑hydroxyquinoline‑4‑carboxylic acid has a lower predicted LogP (ca. 1.04) and PSA of 66.4 Ų [1]. These differences place the target compound in a more favorable region of CNS drug‑likeness space (PSA < 90 Ų, LogP 1–3) and suggest improved passive membrane permeability compared to the parent [2].
| Evidence Dimension | Predicted lipophilicity (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP ≈ 1.23; PSA = 79.39 Ų |
| Comparator Or Baseline | 2‑Hydroxyquinoline‑4‑carboxylic acid (LogP ≈ 1.04; PSA = 66.40 Ų) |
| Quantified Difference | ΔLogP ≈ +0.19; ΔPSA ≈ +13 Ų |
| Conditions | Predicted values from Chemsrc (ALOGPS) and plantaedb (admetSAR) |
Why This Matters
Higher LogP with PSA remaining below 90 Ų improves the probability of blood‑brain barrier penetration while maintaining aqueous solubility, a critical balance for CNS‑targeted probe development.
- [1] Plantaedb. 2-Hydroxyquinoline-4-carboxylic acid (CAS 15733-89-8). https://plantaedb.com (accessed 2026-05-03). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541‑553. View Source
